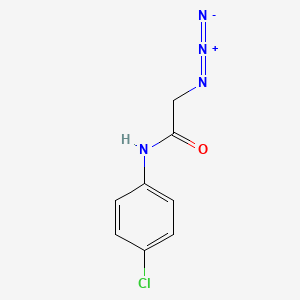

2-azido-N-(4-chlorophenyl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-azido-N-(4-chlorophenyl)acetamide is an organic compound that belongs to the azide functional group. It has the molecular formula C8H7ClN4O and a molecular weight of 210.62

准备方法

The synthesis of 2-azido-N-(4-chlorophenyl)acetamide typically involves the reaction of 4-chloroaniline with chloroacetyl chloride to form N-(4-chlorophenyl)acetamide. This intermediate is then treated with sodium azide to introduce the azide group, resulting in the formation of this compound. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.

化学反应分析

2-azido-N-(4-chlorophenyl)acetamide undergoes various types of chemical reactions, including:

Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common reagents used in these reactions include sodium azide, hydrogen gas, and palladium catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

2-Azido-N-(4-chlorophenyl)acetamide has shown promising antimicrobial properties. Studies indicate its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has demonstrated a minimum inhibitory concentration (MIC) ranging from 15 to 30 µg/mL, suggesting significant potential as an antimicrobial agent .

Anticancer Activity

The compound's anticancer properties have also been investigated extensively. In vitro studies on human colorectal cancer cells (HCT116) revealed cytotoxic effects, with IC50 values indicating effective inhibition of cell growth at concentrations as low as 20 µM. The mechanism of action is believed to involve apoptosis induction through caspase pathway activation, highlighting its potential for cancer treatment .

Bioorthogonal Chemistry

This compound is utilized in bioorthogonal chemistry, which allows for the selective labeling and tracking of biomolecules within living systems. This application is crucial for studying biological processes in real-time and has implications for drug development and molecular biology research .

Click Chemistry

The compound serves as a key reagent in click chemistry, particularly in the formation of triazoles through the Huisgen 1,3-dipolar cycloaddition reaction with alkynes. This reaction is characterized by its efficiency and specificity, making it valuable for synthesizing complex molecules quickly and reliably .

Materials Science

In materials science, this compound is explored for developing new materials with tailored properties. Its ability to undergo various chemical transformations allows for the creation of specialty chemicals and advanced materials used in coatings and polymers .

Synthesis Overview

The synthesis of this compound typically involves the reaction of 4-chloroaniline with chloroacetyl chloride to form N-(4-chlorophenyl)acetamide, which is then treated with sodium azide. This process often utilizes solvents like dichloromethane under controlled temperatures .

Case Studies and Research Findings

- Antimicrobial Studies : A study highlighted the compound's effectiveness against multiple bacterial strains, reinforcing its potential as a novel antimicrobial agent.

- Cytotoxicity Assessments : Research on HCT116 cells demonstrated significant cytotoxicity linked to apoptosis pathways, providing insights into its mechanism as an anticancer agent.

- Bioorthogonal Applications : The use of this compound in live-cell imaging has been documented, showcasing its utility in tracking biomolecular interactions.

作用机制

The mechanism of action of 2-azido-N-(4-chlorophenyl)acetamide involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, which can interact with various molecular targets and pathways. The specific molecular targets and pathways involved depend on the context in which the compound is used.

相似化合物的比较

2-azido-N-(4-chlorophenyl)acetamide can be compared with other similar compounds, such as:

2-azidoacetamide: Lacks the 4-chlorophenyl group, resulting in different chemical properties and reactivity.

N-(4-chlorophenyl)acetamide: Lacks the azide group, making it less reactive in cycloaddition reactions.

4-chloroaniline: Lacks both the azide and acetamide groups, resulting in significantly different chemical properties.

The uniqueness of this compound lies in the presence of both the azide and 4-chlorophenyl groups, which confer distinct chemical properties and reactivity.

生物活性

2-Azido-N-(4-chlorophenyl)acetamide is an azido compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by case studies and experimental findings.

- Chemical Formula : C9H10ClN3O

- Molecular Weight : 199.65 g/mol

- CAS Number : 116433-51-3

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloroacetanilide with sodium azide in an organic solvent such as DMF (dimethylformamide). The general reaction pathway can be summarized as follows:

- Starting Materials : 4-chloroacetanilide and sodium azide.

- Reaction Conditions : The mixture is stirred at room temperature for several hours.

- Product Formation : The azido compound precipitates out of the solution and can be purified by recrystallization.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of azido compounds, including this compound. In vitro tests have demonstrated significant activity against various bacterial strains. For instance, a study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, showcasing a minimum inhibitory concentration (MIC) in the range of 15-30 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it exhibited cytotoxic effects against human colorectal cancer cells (HCT116), with IC50 values indicating effective cell growth inhibition at concentrations as low as 20 µM . The mechanism is believed to involve the induction of apoptosis through the activation of caspase pathways.

Case Studies and Research Findings

The biological activity of this compound is thought to arise from its ability to interfere with cellular processes. The azido group can undergo reduction to form reactive intermediates that interact with cellular macromolecules such as DNA and proteins, potentially leading to cell cycle arrest and apoptosis in cancer cells .

常见问题

Basic Research Questions

Q. What are the key steps and optimal conditions for synthesizing 2-azido-N-(4-chlorophenyl)acetamide in a laboratory setting?

- Methodological Answer : Synthesis typically involves a two-step process:

Acylation : React 4-chloroaniline with chloroacetyl chloride in a polar aprotic solvent (e.g., dichloromethane) under ice-cooling (0–5°C) to form N-(4-chlorophenyl)chloroacetamide .

Azide Introduction : Substitute the chlorine atom with sodium azide (NaN₃) in a polar solvent (e.g., DMF or acetone) at 50–60°C for 6–8 hours. Monitor reaction progress via TLC .

- Critical Parameters : Temperature control during acylation prevents side reactions. Excess NaN₃ ensures complete substitution. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Verify aromatic protons (δ 7.2–7.6 ppm for 4-chlorophenyl), acetamide methylene (δ ~4.0 ppm), and azide absence of protons. Carbon signals for the azide (C-N₃) appear at δ ~115–120 ppm .

- IR Spectroscopy : Confirm azide stretch (2100–2150 cm⁻¹) and amide C=O (1650–1700 cm⁻¹) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 225.1 (C₈H₇ClN₄O) .

Q. How can researchers assess the purity of this compound prior to biological testing?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30, 0.1% TFA). Purity >95% is acceptable, with retention time compared to a reference standard .

- Melting Point : Sharp melting point (~120–125°C) indicates purity; deviations suggest impurities .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for this compound analogs?

- Methodological Answer :

- Comparative Assays : Use standardized protocols (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) across analogs. For example, ’s data table shows variability in antifungal activity between substituents, suggesting substituent-dependent effects .

- Structural Modeling : Perform DFT calculations to correlate electronic properties (e.g., azide group electronegativity) with bioactivity. Compare with X-ray data (e.g., intramolecular H-bonding in ) to identify conformation-activity relationships .

Q. How can reaction yields be optimized during azide substitution in similar acetamide derivatives?

- Methodological Answer :

- Solvent Screening : Test solvents with varying polarity (DMF > acetone > THF). DMF enhances NaN₃ solubility but may require post-reaction dilution to precipitate product .

- Catalysis : Add catalytic KI (10 mol%) to accelerate SN2 displacement via transition-state stabilization .

- Microwave Assistance : Reduce reaction time (2–3 hours vs. 6–8 hours) while maintaining >85% yield .

Q. What in vitro models are suitable for preliminary toxicity profiling of this compound?

- Methodological Answer :

- Cell Viability Assays : Use HEK293 or HepG2 cells with MTT/WST-1 assays. IC₅₀ values >100 μM suggest low cytotoxicity .

- Ames Test : Assess mutagenicity with Salmonella typhimurium TA98/TA100 strains ± metabolic activation (S9 fraction) .

Q. How do substituent variations on the phenyl ring influence the compound’s reactivity in click chemistry applications?

- Methodological Answer :

- Kinetic Studies : Compare azide-alkyne cycloaddition rates (CuAAC) using phenyl rings with electron-withdrawing (e.g., -Cl) vs. donating groups (e.g., -OCH₃). Track via ¹H NMR disappearance of azide peaks .

- Steric Effects : Introduce bulky substituents (e.g., -CF₃) to evaluate steric hindrance on triazole formation efficiency .

Q. Data Interpretation & Validation

Q. What analytical approaches validate the stability of this compound under storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Store at 25°C/60% RH and 40°C/75% RH for 4 weeks. Monitor via HPLC for degradation products (e.g., amine formation from azide reduction) .

- Light Sensitivity : UV-visible spectroscopy (λmax ~270 nm) tracks photodegradation; use amber vials if absorbance decreases >10% .

Q. How can researchers design structure-activity relationship (SAR) studies for azido-acetamide derivatives?

- Methodological Answer :

- Analog Synthesis : Systematically vary substituents (e.g., -F, -Br, -NO₂) on the phenyl ring. Use parallel synthesis for efficiency .

- Biological Profiling : Test analogs against a panel of targets (e.g., kinases, microbial strains). highlights substituent-dependent target specificity in similar compounds .

Q. Conflict Resolution & Best Practices

Q. How should discrepancies in spectroscopic data (e.g., NMR shifts) between batches be addressed?

- Methodological Answer :

- Internal Standards : Add TMS or DSS to NMR samples for chemical shift calibration .

- Interlab Comparison : Share samples with collaborator labs to rule out instrument-specific artifacts .

Q. What computational tools predict the metabolic pathways of this compound?

- Methodological Answer :

- In Silico Tools : Use SwissADME or MetaCore to predict Phase I/II metabolism (e.g., azide reduction to amine, glucuronidation) .

- CYP450 Docking : Perform molecular docking with CYP3A4/2D6 isoforms to identify potential oxidation sites .

属性

IUPAC Name |

2-azido-N-(4-chlorophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4O/c9-6-1-3-7(4-2-6)12-8(14)5-11-13-10/h1-4H,5H2,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRUMMXUAVORIIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CN=[N+]=[N-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。